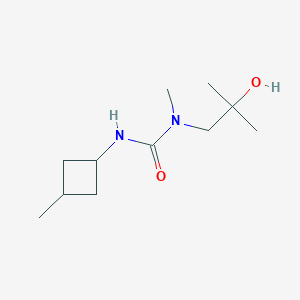
4-(2,3,4,5-Tetrahydro-1-benzoxepin-5-ylamino)cyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,3,4,5-Tetrahydro-1-benzoxepin-5-ylamino)cyclohexan-1-ol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is known to have various biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of 4-(2,3,4,5-Tetrahydro-1-benzoxepin-5-ylamino)cyclohexan-1-ol is not fully understood. However, it is believed that this compound exerts its therapeutic effects by modulating various signaling pathways in the body. For example, in cancer research, this compound has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. In diabetes research, this compound has been shown to activate the AMPK signaling pathway, which is involved in glucose metabolism. In Alzheimer's disease research, this compound has been shown to inhibit the JNK signaling pathway, which is involved in neuroinflammation.
Biochemical and Physiological Effects:
4-(2,3,4,5-Tetrahydro-1-benzoxepin-5-ylamino)cyclohexan-1-ol has various biochemical and physiological effects. This compound has been shown to reduce inflammation, oxidative stress, and cell proliferation. Additionally, this compound has been shown to improve insulin sensitivity, glucose metabolism, and cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(2,3,4,5-Tetrahydro-1-benzoxepin-5-ylamino)cyclohexan-1-ol in lab experiments include its high purity, good yield, and well-established synthesis method. However, the limitations of using this compound include its complex synthesis process and limited availability.
Zukünftige Richtungen
There are several future directions for the research on 4-(2,3,4,5-Tetrahydro-1-benzoxepin-5-ylamino)cyclohexan-1-ol. One direction is to further investigate the mechanism of action of this compound and identify its molecular targets. Another direction is to optimize the synthesis method to improve the yield and reduce the complexity of the process. Additionally, further research is needed to investigate the potential therapeutic applications of this compound in other diseases, such as cardiovascular disease and neurodegenerative diseases.
Synthesemethoden
The synthesis of 4-(2,3,4,5-Tetrahydro-1-benzoxepin-5-ylamino)cyclohexan-1-ol is a complex process that involves several steps. The most commonly used method for synthesizing this compound is through the reduction of 2,3,4,5-tetrahydro-1-benzoxepin-5-ylamine using sodium borohydride. This method yields a high purity product with a good yield.
Wissenschaftliche Forschungsanwendungen
4-(2,3,4,5-Tetrahydro-1-benzoxepin-5-ylamino)cyclohexan-1-ol has been extensively studied for its potential therapeutic applications. This compound has shown promising results in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In diabetes research, this compound has been shown to improve insulin sensitivity and reduce blood glucose levels. In Alzheimer's disease research, this compound has been shown to reduce the accumulation of beta-amyloid plaques and improve cognitive function.
Eigenschaften
IUPAC Name |
4-(2,3,4,5-tetrahydro-1-benzoxepin-5-ylamino)cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c18-13-9-7-12(8-10-13)17-15-5-3-11-19-16-6-2-1-4-14(15)16/h1-2,4,6,12-13,15,17-18H,3,5,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXYMAXUQSPUFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2OC1)NC3CCC(CC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3,4,5-Tetrahydro-1-benzoxepin-5-ylamino)cyclohexan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(1-Benzylpiperidin-3-yl)methyl]-3-[1-(hydroxymethyl)cyclopentyl]urea](/img/structure/B7630401.png)
![N-(3-ethylcyclohexyl)-7-oxabicyclo[2.2.1]heptan-2-amine](/img/structure/B7630408.png)
![2-(1-Thia-4-azaspiro[5.5]undecan-4-yl)pyridine-4-carboxamide](/img/structure/B7630420.png)
![4-[(7-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]cyclohexan-1-ol](/img/structure/B7630427.png)
![4-[(7,9-Dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]cyclohexan-1-ol](/img/structure/B7630428.png)
![2,3,3a,4,5,6,7,7a-Octahydroindol-1-yl-[2-(ethylamino)pyridin-4-yl]methanone](/img/structure/B7630436.png)
![N-[(1,1-dioxothiolan-3-yl)methyl]-2,4,4-trimethylcyclohexan-1-amine](/img/structure/B7630439.png)

![1-Cyclohex-3-en-1-yl-3-[(2-methylthiolan-2-yl)methyl]urea](/img/structure/B7630463.png)
![[1-(Cyclopropylmethyl)piperidin-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7630464.png)


![1-(Cyclobutylmethyl)-1-methyl-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea](/img/structure/B7630488.png)